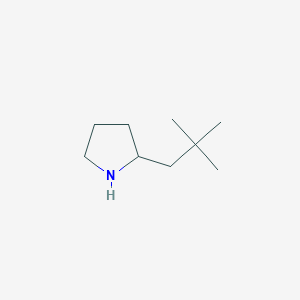

2-(2,2-Dimethylpropyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQWNEMIHJZPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-35-3 | |

| Record name | 2-(2,2-dimethylpropyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,2 Dimethylpropyl Pyrrolidine and Analogous Pyrrolidine Scaffolds

General Synthetic Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine core can be achieved through various synthetic routes, primarily involving the formation of the ring through cyclization or the modification of a pre-existing ring.

Cyclization Reactions Involving Suitable Precursors

A predominant strategy for pyrrolidine synthesis involves the cyclization of linear precursors containing the requisite atoms to form the five-membered ring. mdpi.com One of the most powerful methods is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene or alkyne to directly form the pyrrolidine ring with control over multiple stereocenters. osaka-u.ac.jpacs.org These ylides can be generated from various sources, including the decarboxylation of amino acids. mdpi.com

Intramolecular cyclization is another key approach. This can involve:

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classic method for forming the pyrrolidine ring. mdpi.com

Intramolecular C-H Amination: A copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Similarly, rhodium(II)-catalyzed C–H insertion reactions of carbenes or nitrenes offer a powerful strategy for C-N bond formation. nih.govacs.org

Ring Contraction: A photo-promoted ring contraction of readily available pyridines in the presence of silylborane can yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Amination of Unsaturated Bonds: Intramolecular amination of alkenes and alkynes is a recognized method for constructing the pyrrolidine ring. osaka-u.ac.jp

A simple one-pot method involves the reaction of carbonyl compounds, such as aromatic aldehydes, with 3-chloropropylamine (B7771022) to yield 2-substituted pyrrolidines. organic-chemistry.org Another versatile one-step process for creating 2-substituted pyrrolidines relies on the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.govgoogle.com

Introduction of Alkyl Substituents via Alkylation or Condensation Reactions

Once the pyrrolidine ring is formed, or during its formation, alkyl groups can be introduced at the C2 position. A common strategy involves the deprotonation of an N-activated pyrrolidine (such as N-Boc-pyrrolidine) using a strong base like s-butyllithium, often in the presence of a chiral ligand like (-)-sparteine, to create a configurationally stable lithiated intermediate. nih.govtandfonline.comacs.org This intermediate can then react with a range of electrophiles, including alkyl halides, to install the desired substituent. nih.gov

Catalyst-tuned hydroalkylation reactions of 3-pyrrolines provide a divergent route to either C2- or C3-alkylated pyrrolidines. organic-chemistry.orgacs.org For instance, a cobalt catalyst can direct the alkylation to the C3 position, while a nickel catalyst system can achieve enantioselective hydroalkylation at the C2 position. acs.org Redox-neutral α-C–H bond functionalization of secondary amines represents another modern approach to introduce substituents without the need for pre-functionalization. rsc.org

Reduction Methodologies for Intermediate Compounds

Reduction is a critical step in many pyrrolidine syntheses, often used to convert intermediate functional groups into the desired final structure. For example, the carbonyl group of 2-pyrrolidinone (B116388) can be hydrogenated to yield pyrrolidine using a cobalt catalyst at high temperature and pressure. chemicalbook.com

In syntheses starting from sulfinyl ketimines, the choice of reducing agent can control the diastereoselectivity of the final product. nih.gov For instance, the reduction of (S(S))-γ-chloro-N-tert-butanesulfinyl ketimines with LiBHEt₃ can afford one diastereomer of the N-tert-butanesulfinyl-2-substituted pyrrolidine, while using DIBAL-H with LiHMDS can produce the opposite epimer. nih.govgoogle.com The sulfinyl group can then be cleaved under acidic conditions to yield the final 2-substituted pyrrolidine. nih.gov Other reductive steps can include the cleavage of protecting groups, such as a sulfonamide, using reagents like sodium in liquid ammonia (Na/NH₃). nih.govacs.org

Asymmetric Synthesis Approaches to Substituted Pyrrolidines

The demand for enantiomerically pure pyrrolidines, particularly for pharmaceutical applications, has driven the development of numerous asymmetric synthetic methods. mdpi.com These approaches aim to control the stereochemistry at the C2 position and other chiral centers within the molecule.

A general method for the asymmetric synthesis of either enantiomer of a 2-substituted pyrrolidine can start from a single chiral starting material, with the final stereochemistry being controlled by the choice of reducing agent during a reductive cyclization step. nih.gov Biocatalysis has also emerged as a powerful tool. Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. acs.org Similarly, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess for both enantiomers by selecting the appropriate enzyme. acs.org

Chiral Catalysis Systems for Enantioselective Production

Chiral catalysts are central to the enantioselective synthesis of substituted pyrrolidines. researchgate.net Organocatalysis, using small chiral organic molecules, has been particularly prominent. Proline and its derivatives are well-known organocatalysts capable of promoting various transformations enantioselectively. mdpi.comnih.gov

Transition metal catalysis in combination with chiral ligands is another cornerstone of asymmetric pyrrolidine synthesis. researchgate.net Catalyst-tuned regio- and enantioselective hydroalkylation reactions using cobalt or nickel catalysts with chiral bisoxazoline (BOX) ligands have been developed for the divergent synthesis of C2- and C3-alkylated pyrrolidines. acs.org

The table below summarizes the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes using a chiral cis-2,5-disubstituted pyrrolidine organocatalyst, demonstrating excellent yields and enantioselectivities. rsc.org

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | cinnamaldehyde | 91 | >99 |

| 2 | (E)-4-phenylbut-2-enal | 85 | >99 |

| 3 | (E)-hex-2-enal | 88 | 99 |

Table 1: Application of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst in the enantioselective Michael addition. rsc.org

Silver catalysts have proven effective in a variety of asymmetric transformations, including the synthesis of chiral pyrrolidines. acs.org A key application is in the asymmetric [3+2] cycloaddition of azomethine ylides. thieme-connect.denumberanalytics.com In this reaction, a chiral silver complex, often involving a phosphoramidite (B1245037) ligand, catalyzes the enantioselective reaction between the ylide and a dipolarophile to construct functionalized chiral pyrrolidines. whiterose.ac.ukthieme-connect.de

Silver salts, such as silver phosphate, can also catalyze the atroposelective cyclization of ortho-alkynoanilines to generate axially chiral 2-arylindoles, a related heterocyclic system. nih.gov Furthermore, silver-mediated tandem amination/oxidation of secondary amine-tethered alkynes can produce functionalized pyrroles, showcasing the versatility of silver catalysis in synthesizing nitrogen-containing heterocycles. nih.gov

The table below shows results from an asymmetric desymmetrization of a cyclopentenedione (B8730137) using a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide, yielding a chiral bicyclic pyrrolidine. thieme-connect.de

| Entry | Ligand | Yield (%) | er |

| 1 | L1 | 96 | 98:2 |

| 2 | L2 | 95 | 98:2 |

| 3 | L3 | 99 | 97:3 |

Table 2: Asymmetric Silver-Catalyzed Synthesis of a Chiral Bicyclic Pyrrolidine. thieme-connect.de

Copper-Based Chiral Catalysis

Copper-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of pyrrolidines. These methods often involve the intramolecular amination of C(sp³)–H bonds, providing a direct and atom-economical route to the pyrrolidine core. organic-chemistry.orgacs.org Chiral copper complexes can effectively control the stereochemistry of the cyclization process, leading to enantioenriched products.

One notable strategy involves the copper-catalyzed intramolecular carboamination of alkenes. acs.org For instance, the use of copper(II) catalysts can promote the diastereoselective synthesis of 2,5-disubstituted pyrrolidines with high levels of control. nih.gov The choice of ligand coordinated to the copper center is crucial for inducing asymmetry and influencing the reaction's efficiency and selectivity. For example, complexes derived from bipyridine-type ligands have shown good enantioselectivity in related transformations. rsc.org Mechanistic studies suggest that these reactions can proceed through various copper oxidation states, including Cu(I), Cu(II), and Cu(III), often involving a nitrene or radical-based pathway.

The table below summarizes representative results for copper-catalyzed pyrrolidine synthesis, illustrating the influence of ligands and substrates on yield and stereoselectivity.

Table 1: Examples of Copper-Catalyzed Pyrrolidine Synthesis This table is interactive and allows for sorting and filtering of the data.

| Catalyst/Ligand | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (AdL)FeCl(OEt2) | 1-azido-1-aryl-hex-5-ene | syn-2,5-disubstituted pyrrolidine | High | High dr |

| CuBr | Primary amine-tethered alkyne | α-CN pyrrolidine | Good | N/A |

Enantioselective Lithiation and Transmetalation Strategies

Enantioselective lithiation provides a powerful method for the asymmetric functionalization of the pyrrolidine ring. A well-established approach involves the deprotonation of N-Boc-pyrrolidine using a complex of sec-butyllithium (B1581126) (s-BuLi) and a chiral diamine, most notably (-)-sparteine. nih.govprinceton.edu This process generates a configurationally stable organolithium species at low temperatures, which can then react with various electrophiles to produce enantioenriched 2-substituted pyrrolidines with high selectivity. nih.govprinceton.edu

A significant challenge with this method is the configurational instability of the lithiated intermediate at temperatures above -78 °C. To overcome this, a transmetalation step can be introduced. For instance, treatment of the lithiated pyrrolidine with zinc chloride (ZnCl₂) at low temperatures generates an organozinc reagent that is configurationally stable at room temperature. nih.govacs.org This stable intermediate can then participate in stereoretentive cross-coupling reactions, such as palladium-catalyzed arylations, to yield 2-arylated pyrrolidines with excellent enantiomeric excess. acs.org This lithiation-transmetalation sequence expands the utility of the initial asymmetric deprotonation by allowing for subsequent reactions under less stringent temperature conditions. nih.govacs.org

Computational and experimental studies have explored the use of various sparteine-like chiral diamines to modulate the enantioselectivity of the lithiation, with some ligands showing the ability to reverse the stereochemical outcome compared to (-)-sparteine. nih.govacs.org

Table 2: Enantioselective Lithiation of N-Boc-Pyrrolidine This table is interactive and allows for sorting and filtering of the data.

| Lithiating Agent | Chiral Ligand | Electrophile (E) | Product (N-Boc-2-E-pyrrolidine) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| s-BuLi | (-)-sparteine | TMS-Cl | 2-(Trimethylsilyl)pyrrolidine | 87 | 96 |

| s-BuLi | (-)-sparteine | PhCOPh | 2-(Benzoyl(phenyl)methyl)pyrrolidine | 75 | 90 |

Diastereoselective Additions and Subsequent Cyclizations

The construction of substituted pyrrolidines, including those with bulky groups like the 2,2-dimethylpropyl substituent, often relies on diastereoselective addition reactions to acyclic precursors, followed by a cyclization event to form the heterocyclic ring. These strategies are powerful because the stereochemistry of the final product can be controlled by the initial addition step.

One common approach is the [3+2] cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters simultaneously. acs.org The diastereoselectivity of these cycloadditions can be influenced by chiral auxiliaries, catalysts, or the inherent chirality of the reactants. For example, using chiral N-tert-butanesulfinylazadienes as the dipolarophile in reactions with azomethine ylides, catalyzed by silver carbonate, leads to densely substituted pyrrolidines with high diastereoselectivity. acs.org

Another strategy involves the Lewis acid-catalyzed aza-Cope rearrangement followed by a Mannich cyclization. emich.edu This tandem reaction can convert oxazolidine (B1195125) precursors into highly substituted acyl pyrrolidines. Notably, the use of a substoichiometric amount of a Lewis acid like BF₃·OEt₂ can lead to the exclusive formation of the trans diastereomer at room temperature in a very short reaction time. emich.edu Furthermore, intramolecular carbolithiation of organolithium species generated from homoallylic secondary amines also proceeds with high stereoselectivity to form pyrrolidine rings. researchgate.net

Table 3: Diastereoselective Pyrrolidine Synthesis Methods This table is interactive and allows for sorting and filtering of the data.

| Method | Catalyst / Reagent | Precursor | Diastereoselectivity |

|---|---|---|---|

| [3+2] Cycloaddition | Ag₂CO₃ | N-tert-butanesulfinylazadiene + Azomethine ylide | High (Good to excellent dr) |

| aza-Cope–Mannich | BF₃·OEt₂ | Ethyl- and phenyl-oxazolidines | Exclusive trans isomer |

| Intramolecular Carbolithiation | n-BuLi / t-BuLi | Homoallylic secondary amine derivative | High |

Three-Component Domino Reactions for Pyrrolidine Construction

Three-component domino (or multicomponent) reactions represent a highly efficient strategy for the synthesis of complex molecules like substituted pyrrolidines from simple starting materials in a single operation. nih.govnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly build molecular complexity by forming multiple chemical bonds in one pot without isolating intermediates.

A prominent example is the 1,3-dipolar cycloaddition between an alkene and an azomethine ylide, where the ylide is generated in situ. This is a powerful method for constructing the pyrrolidine core. acs.org For instance, a copper-catalyzed three-component tandem sequence involving a primary amine-tethered alkyne, trimethylsilyl (B98337) cyanide, and an alkylating agent can produce α-cyano-substituted pyrrolidines in good yield and with high regioselectivity. nih.govnih.gov

Another approach involves the reaction of an amine, a 1,3-dicarbonyl compound, and a third component like ninhydrin, which can lead to complex, fused pyrrole (B145914) systems. These domino reactions are often promoted by simple catalysts or even performed under catalyst-free conditions, enhancing their appeal from a green chemistry perspective. The strategic combination of reactants allows for the creation of multiple C-C and C-N bonds and up to three stereocenters in a single, efficient process.

Functional Group Introduction and Modification during Synthesis

The ability to introduce and modify functional groups during the synthesis of the pyrrolidine scaffold is critical for creating a diverse range of analogues, including derivatives of 2-(2,2-dimethylpropyl)pyrrolidine. Synthetic strategies are often designed to be compatible with various functional groups or to allow for their introduction at specific stages. organic-chemistry.orgnih.gov

Many of the methodologies described previously inherently tolerate a wide range of functional groups. For example, copper-catalyzed C-H amination reactions have been shown to be compatible with halides, ethers, and esters. organic-chemistry.org Similarly, the iridium-catalyzed reductive cycloaddition of amides works well with substrates bearing halide, nitro, and nitrile groups. nih.gov

Functional groups can also be introduced directly as part of the key bond-forming reactions. The enantioselective lithiation strategy allows for the introduction of a wide variety of functionalities by choosing the appropriate electrophile to quench the lithiated intermediate. nih.gov Three-component reactions are particularly versatile, as changing one of the starting materials can directly lead to a different functional group in the final pyrrolidine product. nih.gov For instance, a tandem amination/cyanation/alkylation sequence allows for the direct incorporation of a nitrile group, which can be a handle for further chemical transformations. nih.govnih.gov Post-cyclization modifications are also common, where a functional group on the newly formed pyrrolidine ring is converted into another, further expanding molecular diversity. acs.org

Challenges and Advancements in Scalable Synthesis

Translating a successful laboratory-scale synthesis of a complex molecule like a substituted pyrrolidine to a large, industrial scale presents significant challenges. Issues often arise concerning cost, safety, efficiency, and environmental impact. For example, methods that rely on pyrophoric reagents like sec-butyllithium (s-BuLi), as used in enantioselective lithiation, are difficult to handle safely on a large scale. nih.govprinceton.edu Similarly, reactions requiring cryogenic temperatures (-78 °C) are energy-intensive and expensive to maintain at an industrial level. nih.gov

Advancements in this area focus on developing more robust, efficient, and safer synthetic protocols. The development of catalytic methods that use low loadings of non-toxic, earth-abundant metals is a key goal. researchgate.net For instance, iron-dipyrrin complexes have been explored for diastereoselective C-H amination as a more sustainable alternative to some noble metal catalysts. nih.gov Biocatalytic approaches, using enzymes like transaminases, are also gaining traction as they can provide high enantioselectivity under mild conditions, although challenges like long reaction times and high enzyme loading may need to be addressed through directed evolution. acs.org The development of flow chemistry techniques is another significant advancement, offering better control over reaction parameters, improved safety for hazardous reactions, and easier scalability for processes like the synthesis of spirocyclic pyrrolidines. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 2 2,2 Dimethylpropyl Pyrrolidine Derivatives

Fundamental Reaction Types of Substituted Pyrrolidines

Substituted pyrrolidines, including derivatives of 2-(2,2-dimethylpropyl)pyrrolidine, undergo a variety of fundamental organic reactions. The outcomes of these reactions are often dictated by the nature of the substituents on the pyrrolidine (B122466) ring.

The pyrrolidine nitrogen atom possesses a lone pair of electrons, making it nucleophilic. Consequently, pyrrolidine and its derivatives readily participate in nucleophilic substitution reactions with various electrophiles. unirioja.es These reactions can be categorized primarily into two types: those where the pyrrolidine acts as the nucleophile (N-alkylation, N-acylation) and those where a substituent on the pyrrolidine ring is replaced.

In nucleophilic aromatic substitution (SNAr) reactions, pyrrolidine can act as a potent nucleophile, displacing a leaving group on an electron-deficient aromatic ring. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. nih.gov The rate of these reactions is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. nih.gov

The pyrrolidine nitrogen can also participate in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. The rate of SN2 reactions is highly sensitive to steric hindrance. msu.edunih.gov For derivatives like 2-(2,2-dimethylpropyl)pyrrolidine, the bulky neopentyl group at the C2 position sterically hinders the approach of electrophiles to the nitrogen atom, which can significantly decrease the reaction rate compared to un-substituted or less-substituted pyrrolidines. msu.edu This steric crowding is a critical factor in determining the feasibility and rate of N-alkylation and N-acylation reactions.

Below is a table summarizing typical nucleophilic substitution reactions involving pyrrolidines.

| Reaction Type | Substrate Example | Nucleophile/Electrophile | Product Type | Reference |

| SNAr | 2-Methoxy-3-nitrothiophene | Pyrrolidine | 2-Pyrrolidino-3-nitrothiophene | nih.gov |

| SN2 (N-Alkylation) | Primary Alkyl Halide | 2-Pyrrolidone (deprotonated) | N-Alkyl-2-pyrrolidone | researchgate.net |

| SN2 (N-Acylation) | Acid Chloride | Secondary Amine (e.g., Pyrrolidine) | N-Acyl Pyrrolidine | researchgate.net |

| Intramolecular Substitution | N-Protected-2-(S)-iodomethylpyrrolidine | Hydride (from hydrogenation) | N-Protected-2-(R)-methylpyrrolidine | google.com |

Esterification reactions involving 2-(2,2-dimethylpropyl)pyrrolidine typically require a hydroxyl-functionalized precursor, such as (S)-2-(hydroxymethyl)pyrrolidine (prolinol). sigmaaldrich.com The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides).

Common esterification methods include the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and the Steglich esterification (using DCC and a catalyst like DMAP). organic-chemistry.org The choice of method depends on the substrate's sensitivity and the desired reaction conditions. For instance, using an acid chloride with a prolinol derivative in the presence of a non-nucleophilic base is a common strategy to form the corresponding ester. The bulky neopentyl group in a 2-(2,2-dimethylpropyl)pyrrolidinemethanol derivative would be distant from the reacting hydroxyl group, likely having a minimal electronic or steric effect on the esterification itself.

The following table outlines common esterification reactions.

| Esterification Method | Reagents | Catalyst | General Applicability | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium-controlled, often requires water removal | organic-chemistry.org |

| Steglich Esterification | Carboxylic Acid, Alcohol | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild conditions, suitable for sensitive substrates |

| Acylation with Acid Chloride | Acid Chloride, Alcohol | Non-nucleophilic base (e.g., Pyridine, Et₃N) | High reactivity, generally irreversible | medcraveonline.com |

| Acylation with Anhydride | Acid Anhydride, Alcohol | DMAP | Efficient for primary and secondary alcohols | organic-chemistry.org |

The hydrolysis of derivatives of 2-(2,2-dimethylpropyl)pyrrolidine, particularly N-acyl derivatives (amides), is a key reaction. Amide hydrolysis can be performed under acidic or basic conditions to yield the parent amine and a carboxylic acid. The stability of the amide bond to hydrolysis is significant, often requiring forcing conditions like strong acids or bases and heat. researchgate.netumich.edu

Studies on the alkaline hydrolysis of N-substituted amides have shown that reactivity is influenced by factors such as lipophilicity and steric hindrance. researchgate.net A mild protocol for the hydrolysis of secondary and tertiary amides using NaOH in non-aqueous media (e.g., methanol/dioxane) has been developed. researchgate.net Interestingly, under these conditions, the rate of hydrolysis can increase with increasing lipophilicity, suggesting that the bulky and lipophilic neopentyl group in an N-acyl-2-(2,2-dimethylpropyl)pyrrolidine might influence its hydrolysis rate. researchgate.netumich.edu

The table below shows conditions for the hydrolysis of various amide types.

| Substrate | Conditions | Product(s) | Key Observation | Reference |

| N-Benzoyl pyrrolidine | NaOH/MeOH/Dioxane, reflux, 2.5h | Benzoic acid, Pyrrolidine | 100% conversion | researchgate.net |

| Primary Amides | NaOH/MeOH/Dioxane, reflux | Carboxylic acid, Ammonia (B1221849) | Slower reaction compared to secondary/tertiary amides | researchgate.net |

| Nitriles | NaOH/MeOH/Dioxane, reflux | Primary Amide | Selective conversion of nitrile to primary amide | researchgate.net |

Investigation of Reactivity Patterns of the Pyrrolidine Nitrogen

The nitrogen atom in the pyrrolidine ring is a secondary amine, which confers both basicity and nucleophilicity to the molecule. nih.gov The reactivity of this nitrogen is modulated by the electronic and steric properties of substituents on the ring. A substituent at the C2 position, such as the 2,2-dimethylpropyl group, has a strong influence on the nitrogen's chemical behavior. nih.gov

The basicity of the pyrrolidine nitrogen is affected by inductive effects of nearby substituents. While alkyl groups are generally electron-donating, the primary influence of the bulky neopentyl group is steric hindrance. This steric bulk can impede the approach of a proton, potentially leading to a slight decrease in kinetic basicity, but its effect on thermodynamic basicity (pKa) is generally less pronounced than its effect on nucleophilicity.

The nucleophilicity of the pyrrolidine nitrogen is highly sensitive to steric hindrance. The large neopentyl group at the adjacent C2 position creates a sterically crowded environment around the nitrogen atom. This significantly hinders the nitrogen's ability to attack electrophilic centers, especially those that are themselves sterically demanding. As a result, N-alkylation or N-acylation reactions of 2-(2,2-dimethylpropyl)pyrrolidine are expected to be substantially slower than those of pyrrolidine or 2-methylpyrrolidine (B1204830). This steric effect is a dominant feature of the compound's reactivity profile.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The C2 carbon of 2-(2,2-dimethylpropyl)pyrrolidine is a stereogenic center. The presence of this chiral center allows for diastereoselective reactions, where the existing stereochemistry directs the formation of new stereocenters. This is a key principle in the asymmetric synthesis of complex molecules.

In reactions involving C2-substituted pyrrolidines, the substituent often directs the approach of incoming reagents to the face of the ring opposite to it to minimize steric interactions. This is known as substrate-controlled diastereoselection. For example, in the alkylation of an enolate derived from an N-acylated 2-substituted pyrrolidine, the electrophile will preferentially attack from the less hindered face.

Multi-component reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three contiguous stereocenters in a single operation with a high degree of control. nih.gov Similarly, 1,3-dipolar cycloaddition reactions using azomethine ylides can produce densely substituted pyrrolidines with excellent diastereoselectivity, where the stereochemistry is controlled by the chiral auxiliary or substituents on the reactants. acs.orgnih.gov The reduction of a double bond within a substituted pyrroline (B1223166) ring can also proceed with high diastereoselectivity, with the hydrogenation occurring from the less sterically hindered face of the molecule. unirioja.es

The following table presents data on diastereoselective reactions for synthesizing substituted pyrrolidines.

| Reaction Type | Substrates | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| Multi-component Reaction | Phenyl dihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ | 2,3,4-Trisubstituted Pyrrolidine | Single diastereomer | nih.gov |

| [3+2] Cycloaddition | N-tert-butanesulfinyl imine, Imino ester | Ag₂CO₃ | Pentasubstituted Pyrrolidine | >20:1 | acs.orgnih.gov |

| Sequential Addition | N-thioformyl 2-methoxymethylpyrrolidine | Organolithium/Organomagnesium reagents | N-secondary alkyl 2-alkoxymethylpyrrolidine | up to 99:1 | nih.gov |

| Tandem Wittig-Michael | Hemiaminal intermediate | Phosphonium ylide | all-cis 2,3,4,5-substituted pyrrolidine | Single diastereomer | unirioja.es |

Reaction Mechanisms and Intermediate Characterization

The synthesis and transformation of substituted pyrrolidines proceed through various well-defined reaction mechanisms, often involving distinct intermediates.

[3+2] Cycloaddition Reactions: A common method for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgtandfonline.com The azomethine ylide, a 1,3-dipole, can be generated in situ from the reaction of an α-amino acid ester with an aldehyde or via other methods. This cycloaddition is a powerful tool for creating polysubstituted pyrrolidines, often with high stereocontrol. acs.orgnih.gov

Radical Reactions: Intramolecular C-H amination can proceed via radical intermediates. For instance, visible-light-promoted Hofmann-Löffler reactions can generate pyrrolidines through a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, followed by cyclization. organic-chemistry.org Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides involves the formation of intermediates that lead to the cyclized pyrrolidine product. acs.org

Carbocation Intermediates: Ring-forming or ring-rearrangement reactions can proceed through carbocation intermediates. For example, the regioselective cleavage of acylated aminomethyl cyclopropanes with a strong acid like trifluoroacetic acid can generate a tertiary carbenium ion, which then undergoes intramolecular cyclization to yield 2,2-disubstituted pyrrolidines. organic-chemistry.org

The characterization of reaction intermediates is often challenging due to their transient nature. However, mechanistic studies may involve trapping experiments, kinetic analysis, and computational modeling. In some cases, stable analogues of proposed intermediates can be synthesized and their reactivity studied to support a proposed mechanism. For example, in a copper-catalyzed C-H amination, a putative fluorinated intermediate was synthesized and its conversion to the final product was monitored, helping to elucidate the true reaction pathway. acs.org

Stereochemical Considerations and Applications As Chiral Auxiliaries and Ligands

Enantiomeric and Diastereomeric Control in Pyrrolidine (B122466) Synthesis

The synthesis of optically pure 2-substituted pyrrolidines is a well-established area of organic chemistry, with numerous strategies developed to control the stereochemistry at the C2 position and any other stereocenters within the ring. These methods can be broadly categorized into approaches utilizing chiral auxiliaries, catalytic asymmetric methods, and strategies starting from the chiral pool.

Chiral Auxiliaries: One of the most reliable methods for introducing chirality is through the use of a chiral auxiliary. nih.gov These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction, after which they are cleaved. For the synthesis of 2-substituted pyrrolidines, proline itself or its derivatives are often employed as chiral starting materials. nih.govmdpi.com For instance, the alkylation of an enolate derived from a proline derivative can proceed with high diastereoselectivity, with the existing stereocenter of the proline directing the approach of the electrophile. While no specific examples detailing the synthesis of 2-(2,2-dimethylpropyl)pyrrolidine using a chiral auxiliary were found in the reviewed literature, this approach remains a viable and predictable strategy. The bulky neopentyl group would likely be introduced via an alkylation reaction, and the choice of chiral auxiliary would be crucial in overcoming the steric hindrance and achieving high diastereoselectivity.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for pyrrolidine synthesis has been a major focus, offering a more atom-economical approach. These methods often involve the asymmetric hydrogenation of a pyrrole (B145914) precursor or a cycloaddition reaction. For example, the rhodium-catalyzed asymmetric hydrogenation of N-protected 2-substituted pyrroles can provide access to chiral pyrrolidines with high enantioselectivity. nih.gov Another powerful strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can be rendered asymmetric through the use of a chiral catalyst.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, including cyclic amines. nih.govacs.org Transaminases, in particular, have been shown to be effective in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantiomeric excess. nih.govacs.org This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

Diastereoselective Synthesis: When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. For 2,5-disubstituted pyrrolidines, both cis and trans diastereomers can often be selectively synthesized by carefully choosing the synthetic route and reaction conditions. nih.govpsu.edunih.gov For instance, the reduction of a cyclic imine precursor can be directed by existing stereocenters to favor one diastereomer over the other. The steric bulk of the neopentyl group in 2-(2,2-dimethylpropyl)pyrrolidine would undoubtedly play a significant role in directing the stereochemical outcome of such reactions, likely favoring the formation of the trans isomer to minimize steric strain.

| Synthetic Strategy | Description | Potential for 2-(2,2-Dimethylpropyl)pyrrolidine |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | High potential for controlling the C2 stereocenter during alkylation with a neopentyl electrophile. |

| Catalytic Hydrogenation | Asymmetric hydrogenation of a 2-neopentylpyrrole precursor using a chiral catalyst. | Feasible, though catalyst performance might be affected by the bulky substituent. |

| [3+2] Cycloaddition | Asymmetric cycloaddition of an azomethine ylide with a neopentyl-containing alkene. | A potential route, with the stereochemical outcome dependent on the catalyst and substrate. |

| Biocatalysis | Use of enzymes, such as transaminases, for the asymmetric amination of a suitable keto-precursor. | A promising and environmentally friendly approach to access enantiopure 2-neopentylpyrrolidine. |

Design and Synthesis of Chiral Ligands Incorporating the 2-(2,2-Dimethylpropyl)pyrrolidine Moiety

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The rigid five-membered ring provides a well-defined stereochemical environment, and the nitrogen atom serves as a key coordination site for metal catalysts. The substituent at the C2 position plays a crucial role in creating the chiral pocket of the catalyst and influencing its selectivity.

Ligand Architecture and Conformational Analysis

The incorporation of the bulky 2-(2,2-dimethylpropyl) group into a pyrrolidine-based ligand is expected to create a highly sterically hindered chiral environment. This steric bulk can be advantageous in asymmetric catalysis, as it can effectively block one face of the coordinated substrate, leading to high enantioselectivity.

The design of such ligands would typically involve attaching a coordinating group to the pyrrolidine nitrogen or to another position on the ring. Common coordinating groups include phosphines, amines, and oxazolines, leading to ligand classes such as P,N-ligands, diamines, and BOX/PyBOX ligands. The conformational analysis of these ligands would be critical to understanding their behavior in a catalytic cycle. The orientation of the neopentyl group relative to the coordinating atoms would define the shape of the chiral pocket and, consequently, the stereochemical outcome of the catalyzed reaction. Computational modeling and techniques like X-ray crystallography would be invaluable in this regard.

Despite the potential benefits, no specific research articles detailing the design, synthesis, or conformational analysis of chiral ligands explicitly incorporating the 2-(2,2-dimethylpropyl)pyrrolidine moiety were identified in the conducted search.

Coordination Chemistry with Transition Metals

The coordination of pyrrolidine-based ligands to transition metals is a fundamental aspect of their function as catalysts. The nitrogen atom of the pyrrolidine ring readily coordinates to a variety of transition metals, including rhodium, ruthenium, palladium, iridium, and copper. The electronic and steric properties of the ligand, particularly the substituent at the C2 position, influence the stability, reactivity, and catalytic activity of the resulting metal complex.

The bulky neopentyl group in a 2-(2,2-dimethylpropyl)pyrrolidine-based ligand would likely lead to the formation of coordinatively less saturated metal complexes, which can be more catalytically active. The steric hindrance would also influence the coordination geometry and the lability of other ligands in the metal's coordination sphere. However, a comprehensive search of the scientific literature did not yield any specific studies on the coordination chemistry of ligands derived from 2-(2,2-dimethylpropyl)pyrrolidine with transition metals.

Applications in Asymmetric Catalysis

Chiral pyrrolidine-based ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. The stereodirecting power of the C2-substituent is central to their success.

Enantioselective Addition Reactions (e.g., to Aldehydes)

The enantioselective addition of nucleophiles to aldehydes is a fundamental carbon-carbon bond-forming reaction. Chiral ligands are used to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde. Pyrrolidine-derived ligands, particularly those with a β-amino alcohol or a phosphine (B1218219) functionality, have been successfully employed in the enantioselective addition of organozinc reagents and other organometallics to aldehydes. rsc.org

A ligand incorporating the 2-(2,2-dimethylpropyl)pyrrolidine moiety would be expected to create a highly effective chiral environment for such reactions. The steric bulk of the neopentyl group could lead to excellent levels of enantioselectivity by effectively differentiating the two enantiotopic faces of the aldehyde. However, no published research was found that specifically demonstrates the use of such ligands in enantioselective addition reactions.

Stereoselective Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds with a high degree of stereocontrol is a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine derivatives have emerged as highly effective auxiliaries and ligands in achieving this goal. While detailed research findings specifically employing "2-(2,2-Dimethylpropyl)pyrrolidine" in this context are not extensively documented in readily available literature, the principles of its application can be understood through the well-established use of structurally similar chiral pyrrolidine-based auxiliaries. These auxiliaries, when attached to a carbonyl compound, can effectively direct the approach of an electrophile, leading to the formation of a new stereocenter with a predictable configuration.

One of the most powerful and widely studied applications of chiral pyrrolidine auxiliaries is in the stereoselective alkylation of ketones and aldehydes. This is often achieved through the formation of a chiral enamine or, more commonly, a chiral hydrazone, which then undergoes diastereoselective alkylation. The bulky 2,2-dimethylpropyl (neopentyl) group at the C2 position of the pyrrolidine ring in "2-(2,2-Dimethylpropyl)pyrrolidine" is designed to create significant steric hindrance, thereby providing a strong bias for the incoming electrophile to attack from a specific face of the enolate or enamine intermediate.

A prime and extensively researched analogue that illustrates this principle is (S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP. sigmaaldrich.com The methodology developed around SAMP and its enantiomer, RAMP, known as the SAMP/RAMP hydrazone method, provides a robust framework for the asymmetric α-alkylation of carbonyl compounds. researchgate.netnih.gov The chiral auxiliary is first condensed with a ketone or aldehyde to form a chiral hydrazone. This hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated metalloenamine. The chiral auxiliary directs the stereochemistry of the subsequent alkylation by an alkyl halide. Finally, the auxiliary is cleaved, typically by ozonolysis or acidic hydrolysis, to yield the α-alkylated carbonyl compound with high enantiomeric purity, and the auxiliary can often be recovered. researchgate.netharvard.edu

The high degree of stereocontrol is attributed to the rigid, chelated transition state formed upon deprotonation, where the lithium cation is coordinated to both the nitrogen atom of the deprotonated hydrazone and the oxygen atom of the methoxymethyl group in the case of SAMP. youtube.com This chelation, combined with the steric bulk of the auxiliary, effectively shields one face of the nucleophilic carbon, forcing the electrophile to approach from the less hindered side. nih.gov

Detailed studies on the alkylation of various cyclic ketones using the SAMP hydrazone method have demonstrated excellent diastereoselectivities and enantioselectivities. The general success of this methodology provides a strong indication of the potential of "2-(2,2-Dimethylpropyl)pyrrolidine" to function as an effective chiral auxiliary in similar transformations. The neopentyl group, being purely sterically demanding without the coordinating methoxy (B1213986) group of SAMP, would offer a different stereochemical environment, potentially influencing the degree and sense of induction.

Table 1: Diastereoselective Alkylation of Cyclohexanone SAMP-Hydrazone

| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] |

| 1 | CH₃I | ≥95 |

| 2 | C₂H₅I | ≥95 |

| 3 | CH₂=CHCH₂Br | ≥95 |

| 4 | C₆H₅CH₂Br | ≥95 |

Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a representative chiral auxiliary. researchgate.net

Table 2: Enantioselective Synthesis of α-Alkylated Ketones via SAMP-Hydrazone Method

| Starting Ketone | Electrophile | Product | Enantiomeric Excess (e.e.) [%] |

| Cyclohexanone | CH₃I | (R)-2-Methylcyclohexanone | ≥96 |

| Cyclopentanone | C₂H₅I | (R)-2-Ethylcyclopentanone | ≥95 |

| Acetone | C₆H₅CH₂Br | (S)-3-Phenylpropan-2-one | 99.5 |

Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a representative chiral auxiliary. researchgate.netnih.gov

The findings with SAMP and other related pyrrolidine auxiliaries strongly suggest that "2-(2,2-Dimethylpropyl)pyrrolidine," when used as a chiral auxiliary, would be a valuable tool for stereoselective carbon-carbon bond formation, particularly in the asymmetric alkylation of carbonyl compounds. The bulky neopentyl group is expected to provide high levels of stereochemical control, making it a promising candidate for applications in asymmetric synthesis.

Advanced Applications in Chemical Research and Molecular Recognition

Role as Building Blocks in Complex Organic Synthesis

The pyrrolidine (B122466) scaffold is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration. nih.gov This prevalence is largely due to its utility as a versatile building block in the synthesis of more complex molecules. mdpi.com The pyrrolidine ring's conformation is not rigid and can be influenced by the placement of substituents, which in turn affects its pharmacological properties. nih.gov

In the context of 2-(2,2-Dimethylpropyl)pyrrolidine, the neopentyl group at the 2-position provides a sterically bulky and lipophilic anchor, which can be a critical determinant in the interaction of its derivatives with biological targets. The synthesis of various derivatives often starts with the pyrrolidine core, which is then elaborated through various chemical transformations. mdpi.com For instance, the synthesis of complex molecules like certain antiviral agents begins with a pre-formed pyrrolidine derivative, which ensures the desired stereochemistry and a high yield of the final product. mdpi.com The ability to modify the pyrrolidine scaffold at different positions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. nih.gov

Investigational Utility in Supramolecular Chemistry

While specific research on 2-(2,2-Dimethylpropyl)pyrrolidine in supramolecular chemistry is not extensively documented, the broader class of pyrrolidine derivatives has been explored for its potential in creating organized molecular assemblies. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, functional structures. nih.gov

The principles of molecular self-assembly, driven by interactions such as hydrogen bonding and π-π stacking, are central to this field. nih.gov Pyrrolidine-containing molecules can be designed to participate in such interactions. For example, the introduction of functional groups capable of hydrogen bonding onto the pyrrolidine ring could guide its assembly into predictable architectures. The field also explores host-guest chemistry, where a larger host molecule encapsulates a smaller guest. nih.gov Although not specific to 2-(2,2-Dimethylpropyl)pyrrolidine, other nitrogen-containing heterocycles have been incorporated into macrocyclic hosts, demonstrating the potential for pyrrolidines to act as components in such systems. rsc.org The investigational utility of pyrrolidine scaffolds in this area lies in their potential to form novel materials and delivery systems based on controlled, non-covalent interactions.

Interaction Studies with Biological Targets (Mechanistic Focus)

The pyrrolidine scaffold is a key feature in many biologically active molecules, and understanding its interactions with biological targets is crucial for the design of new therapeutic agents.

The binding affinity of a ligand for its target is a critical parameter in drug development. The pyrrolidine ring often serves as a core structure that can be modified to optimize this affinity. For example, in a series of pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside-modifying enzyme, modifications to the substituents on the pyrrolidine scaffold had significant effects on their inhibitory activity. uni.lu A strong correlation was observed between the calculated binding energy (ΔG) and the experimentally determined inhibitory potency, underscoring the importance of the scaffold in achieving high-affinity binding. uni.lu

In another study focused on dopamine (B1211576) D(2)-like receptors, various derivatives of an N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide were synthesized and evaluated for their binding affinity. mdpi.com The results showed that specific substitutions on the molecule, which includes the pyrrolidinylmethyl moiety, led to compounds with potent affinity for D(2)-like receptors. mdpi.com These studies highlight how the pyrrolidine core can be systematically modified to probe and enhance interactions with specific biological targets.

Table 1: Examples of Pyrrolidine Derivatives and their Target Binding Affinity

| Pyrrolidine Derivative Class | Biological Target | Observation | Reference |

| Pyrrolidine Pentamines | Aminoglycoside 6'-N-Acetyltransferase Type Ib | Modifications of functionalities and stereochemistry around the pyrrolidine scaffold significantly impacted inhibitory properties. | uni.lu |

| N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamides | Dopamine D(2)-like Receptors | Specific derivatives showed potent binding affinity, indicating the scaffold's suitability for targeting this receptor class. | mdpi.com |

| (S)-Pyrrolidines | CXCR4 Chemokine Receptor | A derivative with a 3-CH3 substitution exhibited excellent binding affinity, competitively displacing a fluorescent antibody. | nih.gov |

This table is for illustrative purposes and shows data for classes of pyrrolidine derivatives, not specifically 2-(2,2-Dimethylpropyl)pyrrolidine.

A significant area of research for pyrrolidine-containing compounds is the inhibition of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. rsc.orgnih.gov The tumor suppressor protein p53 is negatively regulated by the murine double minute 2 (MDM2) protein. nih.gov Inhibiting this interaction can reactivate p53 and induce tumor cell death.

Spirooxindoles, which are complex structures that can incorporate a pyrrolidine ring, have been identified as a privileged class of MDM2 inhibitors. nih.gov These molecules are designed to mimic the key interactions of p53 with MDM2. The pyrrolidine ring is often a central component of the spiro scaffold, and its substituents play a crucial role in occupying the binding pockets of MDM2. nih.gov The development of these inhibitors has led to clinical candidates, demonstrating the power of using the pyrrolidine scaffold to create potent and specific inhibitors of protein-protein interactions. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. The pyrrolidine scaffold has been the subject of numerous SAR investigations.

In the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a systematic study of pyrrolidine pentamine derivatives revealed that while truncating the molecule led to a loss of activity, more subtle modifications to the substituents and their stereochemistry had varied effects on the inhibitory properties. uni.lu For instance, moving a phenyl group just one carbon away from the pyrrolidine scaffold significantly reduced inhibition levels in one compound. uni.lu

Similarly, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant activity, the nature of the substituent at the 3-position of the pyrrolidine ring, as well as the type of phenylpiperazine group attached elsewhere, were found to be critical for activity. nih.gov These examples demonstrate that the pyrrolidine ring provides a versatile platform for fine-tuning the pharmacological properties of a molecule through systematic structural modifications.

Derivatives of pyrrolidine have been investigated for their potential to modulate various neurotransmitter systems in the central nervous system.

One area of interest is the glutamate (B1630785) system. L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), a glutamate uptake inhibitor, has been shown to depress excitatory synaptic transmission. rsc.org This effect is believed to be due to an increase in the ambient concentration of glutamate following the inhibition of its uptake, which then leads to the activation of presynaptic metabotropic receptors. rsc.org This suggests that pyrrolidine-based compounds could be used to modulate glutamatergic signaling.

The dopamine system is another target for pyrrolidine derivatives. As mentioned earlier, certain N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivatives have been found to possess high affinity for D(2)-like dopamine receptors. mdpi.com One such compound was shown to reduce amphetamine-induced hyperactivity in rats, a characteristic shared by antipsychotic drugs. mdpi.com This points to the potential of the pyrrolidine scaffold in the development of novel agents for psychiatric disorders. Neuropeptides and small-molecule amine transmitters often work cooperatively in the nervous system, and pyrrolidine-based compounds could potentially influence this interplay. organic-chemistry.org

Enzyme Inhibition Studies (e.g., DPP-4)

The pyrrolidine scaffold is a key structural motif found in a class of therapeutic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. bohrium.comnih.govnih.gov These inhibitors play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP. nih.govnih.gov The inhibition of DPP-4 leads to increased levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. nih.govresearchgate.net The 2-(2,2-Dimethylpropyl)pyrrolidine moiety, while not a standalone inhibitor, represents a critical structural element in the design of potent and selective DPP-4 inhibitors. Its significance lies in its interaction with the S1 subsite of the DPP-4 enzyme.

The active site of the DPP-4 enzyme is characterized by several subsites, with the S1 and S2 pockets being primary determinants for inhibitor binding and potency. nih.govnih.gov The S1 subsite is a predominantly hydrophobic pocket that accommodates the P1 fragment of the inhibitor, which in this context is the substituted pyrrolidine ring. bohrium.comacs.org The 2-(2,2-Dimethylpropyl) group, also known as a neopentyl group, is a bulky, hydrophobic substituent. Its incorporation at the 2-position of the pyrrolidine ring is a strategic design element intended to optimize interactions within this S1 pocket.

Research into the structure-activity relationships (SAR) of pyrrolidine-based DPP-4 inhibitors has demonstrated that the nature of the substituent at the 2-position significantly influences inhibitory potency. bohrium.comoatext.com While a variety of groups can be tolerated, the size and lipophilicity of the substituent are key. The neopentyl group of 2-(2,2-Dimethylpropyl)pyrrolidine provides a substantial hydrophobic surface area that can engage in favorable van der Waals interactions with the nonpolar residues lining the S1 pocket, thereby anchoring the inhibitor to the active site.

Furthermore, the stereochemistry at the 2-position of the pyrrolidine ring is crucial for optimal binding. Studies have consistently shown that the (S)-configuration is preferred for insertion into the S2 pocket of the enzyme. researchgate.net The pyrrolidine ring itself, as part of a larger molecule, often forms critical hydrogen bonds with residues such as Glu205 and Glu206 in the S1 pocket. nih.gov

The development of novel DPP-4 inhibitors often involves synthesizing a series of analogs where the substituent on the pyrrolidine ring is varied to fine-tune the binding affinity and selectivity. For instance, replacing a benzyl (B1604629) group with a pyrrolidine ring has been explored to modulate activity. oatext.com The data below illustrates the inhibitory concentration (IC₅₀) for a series of compounds where the core structure is modified, highlighting the importance of specific structural features for potent DPP-4 inhibition.

Table 1: Inhibitory Activity of Selected DPP-4 Inhibitors

| Compound | Modification | DPP-4 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Sitagliptin | β-amino amide and triazolopiperazine | 18 | oatext.com |

| Vildagliptin | Cyanopyrrolidine derivative | - | nih.gov |

| Compound 17a | Novel pyrrolidine-2-carbonitrile (B1309360) derivative | 17 | nih.gov |

| Neogliptin (12a) | 2-Azabicyclo[2.2.1]heptane-based | 16.8 | mdpi.comdiva-portal.org |

| 2-benzyl-piperazine derivative | Piperazine ring with benzyl substitution | 19 | oatext.com |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies of Molecular Structure and Conformational Landscape

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For derivatives of pyrrolidine (B122466), DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, are utilized to determine optimized molecular structures and predict vibrational frequencies. arabjchem.orgmdpi.com Such studies are crucial for understanding the molecule's conformational landscape, which describes the various spatial arrangements of its atoms and their relative energies.

The conformational behavior of the pyrrolidine ring is a key area of investigation. For substituted pyrrolidines, DFT can elucidate the preferred conformations and the energy barriers between them. nih.govresearchgate.net The presence of the bulky 2,2-dimethylpropyl (neopentyl) group at the 2-position of the pyrrolidine ring in 2-(2,2-dimethylpropyl)pyrrolidine significantly influences its conformational preferences. Computational studies can map out the potential energy surface, identifying the most stable, low-energy conformations. nih.gov This is critical as the conformation of the molecule can dictate its biological activity and reactivity.

Molecular Mechanics (MM) Calculations for Energy Minimization and Conformational Analysis

Molecular Mechanics (MM) calculations offer a computationally less intensive alternative to DFT for exploring the conformational space of molecules, particularly for larger systems. arabjchem.org These methods use classical physics principles to model the energy of a molecule as a function of its atomic coordinates. By systematically altering bond lengths, bond angles, and dihedral angles, MM calculations can efficiently search for the lowest energy conformation, a process known as energy minimization.

For 2-(2,2-dimethylpropyl)pyrrolidine, MM calculations can be employed to perform a broad conformational analysis, identifying a range of possible low-energy structures. These structures can then be further refined using more accurate but computationally expensive methods like DFT. arabjchem.org This hierarchical approach allows for a thorough exploration of the conformational landscape, which is essential for understanding how the molecule might interact with biological targets. nih.gov

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and involves scoring the different binding poses to estimate the strength of the interaction. nih.gov

For pyrrolidine derivatives, molecular docking studies have been used to predict their binding affinity to various biological targets. nih.govnih.gov In the case of 2-(2,2-dimethylpropyl)pyrrolidine, docking simulations could be used to hypothetically place the molecule into the active site of a target protein. The scoring functions would then evaluate the fit, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com These predictions can help to identify potential biological targets and guide the design of new, more potent derivatives. nih.gov For instance, studies on similar pyrrolidine-containing compounds have successfully predicted their interaction with enzymes like acetylcholinesterase and HIV-1 reverse transcriptase. nih.govnih.gov

Theoretical Characterization of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including the reactants, products, and high-energy transition states. researchgate.net Methods like DFT can be used to calculate the energies of these species, providing insights into the feasibility and kinetics of a reaction. nih.gov

The synthesis of substituted pyrrolidines can proceed through various routes, and theoretical calculations can help to understand the underlying mechanisms. organic-chemistry.orgrsc.orgmdpi.com For example, computational studies can model the transition state of a cyclization reaction to form the pyrrolidine ring, providing information on the stereoselectivity of the process. nih.gov By understanding the energetics of different reaction pathways, chemists can optimize reaction conditions to favor the desired product. nih.gov For 2-(2,2-dimethylpropyl)pyrrolidine, theoretical characterization could be applied to its synthesis, for instance, by analyzing the transition states involved in the key bond-forming steps. nih.gov

Prediction of Electronic Properties and Reactivity Descriptors

DFT and other quantum chemical methods can be used to calculate a variety of electronic properties that provide insight into a molecule's reactivity. arabjchem.org These properties, often referred to as reactivity descriptors, include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. chemrxiv.orgresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org For 2-(2,2-dimethylpropyl)pyrrolidine, the calculation of these descriptors can help predict its reactivity in various chemical transformations. For instance, a high HOMO energy might suggest susceptibility to oxidation. These theoretical predictions of electronic properties are valuable for understanding and predicting the chemical behavior of the compound.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Methodologies for Diversification

The development of new and efficient synthetic routes to produce a variety of 2-(2,2-dimethylpropyl)pyrrolidine derivatives is a crucial first step. While general methods for synthesizing substituted pyrrolidines exist, tailoring these to accommodate the sterically demanding neopentyl group presents a unique challenge and an opportunity for methodological innovation. mdpi.comorganic-chemistry.org

Future work could focus on:

Asymmetric Synthesis : Developing stereoselective methods to access specific enantiomers of 2-(2,2-dimethylpropyl)pyrrolidine and its derivatives is paramount, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov This could involve the use of chiral catalysts or starting materials derived from the chiral pool. mdpi.com

Multi-component Reactions : Investigating one-pot, multi-component reactions could provide a rapid and efficient way to generate a library of diverse 2-(2,2-dimethylpropyl)pyrrolidine analogs. researchgate.net

C-H Functionalization : Exploring late-stage C-H functionalization of the pyrrolidine (B122466) ring would allow for the direct introduction of various functional groups, providing access to novel derivatives that would be difficult to synthesize through traditional methods. researchgate.net

| Synthetic Approach | Description | Potential for 2-(2,2-Dimethylpropyl)pyrrolidine |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | High, for creating enantiomerically pure compounds for biological testing. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to build molecular complexity. | High, for rapid library synthesis and discovery of new derivatives. researchgate.net |

| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. | High, for accessing novel chemical space and creating complex molecules. researchgate.net |

Discovery of Unexplored Reactivity Patterns and Derivatization Opportunities

The interplay between the nucleophilic nitrogen of the pyrrolidine ring and the bulky neopentyl group likely gives rise to unique reactivity patterns. A thorough investigation into these patterns could reveal new opportunities for creating functionalized derivatives.

Key areas of investigation include:

Ring-opening and Ring-expansion Reactions : Studying the stability of the pyrrolidine ring under various conditions could lead to the discovery of novel ring-opening or ring-expansion reactions, providing access to different heterocyclic scaffolds.

N-functionalization : Exploring a wide range of reactions at the nitrogen atom, such as alkylation, acylation, and arylation, to create a diverse set of N-substituted derivatives with potentially varied properties.

Reactions at the α-carbon : Investigating the reactivity of the carbon atom adjacent to the nitrogen could enable the introduction of additional substituents, further diversifying the available derivatives. ijsrset.com

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.govarxiv.org For 2-(2,2-Dimethylpropyl)pyrrolidine, computational modeling could be invaluable.

Specific applications include:

Conformational Analysis : Predicting the preferred conformations of the molecule and its derivatives to understand how the bulky neopentyl group influences the geometry of the pyrrolidine ring.

Reaction Mechanism Studies : Using quantum mechanical calculations to elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and predict product outcomes.

Structure-Property Relationship Modeling : Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of new derivatives, enabling the rational design of molecules with desired characteristics. nih.govresearchgate.netscispace.com

| Computational Method | Application for 2-(2,2-Dimethylpropyl)pyrrolidine |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. nih.gov |

| QSAR/QSPR Modeling | Predictive design of new derivatives with desired biological or material properties. researchgate.net |

Integration of 2-(2,2-Dimethylpropyl)pyrrolidine into Functional Materials (e.g., polymer chemistry, advanced sensing materials)

The unique properties of the pyrrolidine scaffold make it an attractive building block for the development of new functional materials. rsc.org The incorporation of the 2-(2,2-dimethylpropyl)pyrrolidine moiety could lead to materials with novel characteristics.

Potential areas of application include:

Polymer Chemistry : Using derivatives of 2-(2,2-dimethylpropyl)pyrrolidine as monomers or catalysts in polymerization reactions to create polymers with tailored thermal, mechanical, or optical properties. rsc.org

Development of New Catalytic Systems Utilizing Pyrrolidine Derivatives

Pyrrolidine-based structures are well-established as effective organocatalysts and ligands in transition metal catalysis. The specific steric and electronic properties of 2-(2,2-dimethylpropyl)pyrrolidine could be harnessed to develop novel and highly selective catalytic systems.

Future research could focus on:

Organocatalysis : Designing and synthesizing chiral derivatives of 2-(2,2-dimethylpropyl)pyrrolidine to be used as organocatalysts in asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org

Ligand Development : Utilizing the pyrrolidine nitrogen as a coordinating atom for transition metals to create new catalytic complexes. The bulky neopentyl group could play a crucial role in controlling the steric environment around the metal center, influencing the selectivity of the catalytic reaction.

Heterogeneous Catalysis : Immobilizing 2-(2,2-dimethylpropyl)pyrrolidine-based catalysts onto solid supports to create recyclable and more environmentally friendly catalytic systems. rsc.org

Q & A

Q. How can researchers address contradictory data in solubility measurements for 2-(2,2-Dimethylpropyl)pyrrolidine?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for stock solutions) and use dynamic light scattering (DLS) to detect aggregates. Compare results across labs using reference compounds (e.g., caffeine for aqueous solubility). Contradictions may arise from pH variations or impurities, necessitating orthogonal validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.